1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol is a synthetic organic compound that belongs to the class of cyclohexanols This compound is characterized by the presence of a bromine atom, three fluorine atoms, a methoxy group, and a propyl group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of the bromine atom into the aromatic ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms.
Methoxylation: Introduction of the methoxy group.
Alkylation: Addition of the propyl group.
Cyclohexanol Formation: Formation of the cyclohexanol ring structure.
Industrial Production Methods
Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the bromine or fluorine atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol involves its interaction with molecular targets and pathways. This may include:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-methylcyclohexanol
- 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-ethylcyclohexanol
- 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-butylcyclohexanol
Uniqueness
1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H20BrF3O2 |
---|---|
Molecular Weight |
381.23 g/mol |
IUPAC Name |
1-(3-bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexan-1-ol |
InChI |
InChI=1S/C16H20BrF3O2/c1-3-4-9-5-7-16(21,8-6-9)10-12(18)11(17)15(22-2)14(20)13(10)19/h9,21H,3-8H2,1-2H3 |
InChI Key |
YEYMPCZQLSLEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)(C2=C(C(=C(C(=C2F)Br)OC)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.